REACTION_SMILES
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[C:1]([CH3:2])(=[O:3])[O:4][CH:5]1[CH:6]([S:7][c:8]2[cH:9][cH:10][c:11]([N+:14]([O-:15])=[O:16])[cH:12][cH:13]2)[O:17][CH:18]([CH2:49][O:50][C:51]([CH3:52])=[O:53])[CH:19]([O:25][CH:26]2[CH:27]([O:28][C:29]([CH3:30])=[O:31])[CH:32]([O:33][C:34]([CH3:35])=[O:36])[CH:37]([O:38][C:39]([CH3:40])=[O:41])[CH:42]([CH2:44][O:45][C:46]([CH3:47])=[O:48])[O:43]2)[CH:20]1[O:21][C:22]([CH3:23])=[O:24].[CH3:54][C:55](=[O:56])[OH:57]>>[C:1]([CH3:2])(=[O:3])[O:4][CH:5]1[CH:6]([S:7][c:8]2[cH:9][cH:10][c:11]([NH2:14])[cH:12][cH:13]2)[O:17][CH:18]([CH2:49][O:50][C:51]([CH3:52])=[O:53])[CH:19]([O:25][CH:26]2[CH:27]([O:28][C:29]([CH3:30])=[O:31])[CH:32]([O:33][C:34]([CH3:35])=[O:36])[CH:37]([O:38][C:39]([CH3:40])=[O:41])[CH:42]([CH2:44][O:45][C:46]([CH3:47])=[O:48])[O:43]2)[CH:20]1[O:21][C:22]([CH3:23])=[O:24]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
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CC(=O)OCC1OC(OC2C(COC(C)=O)OC(Sc3ccc([N+](=O)[O-])cc3)C(OC(C)=O)C2OC(C)=O)C(OC(C)=O)C(OC(C)=O)C1OC(C)=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
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CC(=O)O
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Name
|
|
Type
|
product
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Smiles
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CC(=O)OCC1OC(OC2C(COC(C)=O)OC(Sc3ccc(N)cc3)C(OC(C)=O)C2OC(C)=O)C(OC(C)=O)C(OC(C)=O)C1OC(C)=O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[C:1]([CH3:2])(=[O:3])[O:4][CH:5]1[CH:6]([S:7][c:8]2[cH:9][cH:10][c:11]([N+:14]([O-:15])=[O:16])[cH:12][cH:13]2)[O:17][CH:18]([CH2:49][O:50][C:51]([CH3:52])=[O:53])[CH:19]([O:25][CH:26]2[CH:27]([O:28][C:29]([CH3:30])=[O:31])[CH:32]([O:33][C:34]([CH3:35])=[O:36])[CH:37]([O:38][C:39]([CH3:40])=[O:41])[CH:42]([CH2:44][O:45][C:46]([CH3:47])=[O:48])[O:43]2)[CH:20]1[O:21][C:22]([CH3:23])=[O:24].[CH3:54][C:55](=[O:56])[OH:57]>>[C:1]([CH3:2])(=[O:3])[O:4][CH:5]1[CH:6]([S:7][c:8]2[cH:9][cH:10][c:11]([NH2:14])[cH:12][cH:13]2)[O:17][CH:18]([CH2:49][O:50][C:51]([CH3:52])=[O:53])[CH:19]([O:25][CH:26]2[CH:27]([O:28][C:29]([CH3:30])=[O:31])[CH:32]([O:33][C:34]([CH3:35])=[O:36])[CH:37]([O:38][C:39]([CH3:40])=[O:41])[CH:42]([CH2:44][O:45][C:46]([CH3:47])=[O:48])[O:43]2)[CH:20]1[O:21][C:22]([CH3:23])=[O:24]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
CC(=O)OCC1OC(OC2C(COC(C)=O)OC(Sc3ccc([N+](=O)[O-])cc3)C(OC(C)=O)C2OC(C)=O)C(OC(C)=O)C(OC(C)=O)C1OC(C)=O
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
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CC(=O)O
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Name
|
|
Type
|
product
|
Smiles
|
CC(=O)OCC1OC(OC2C(COC(C)=O)OC(Sc3ccc(N)cc3)C(OC(C)=O)C2OC(C)=O)C(OC(C)=O)C(OC(C)=O)C1OC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[C:1]([CH3:2])(=[O:3])[O:4][CH:5]1[CH:6]([S:7][c:8]2[cH:9][cH:10][c:11]([N+:14]([O-:15])=[O:16])[cH:12][cH:13]2)[O:17][CH:18]([CH2:49][O:50][C:51]([CH3:52])=[O:53])[CH:19]([O:25][CH:26]2[CH:27]([O:28][C:29]([CH3:30])=[O:31])[CH:32]([O:33][C:34]([CH3:35])=[O:36])[CH:37]([O:38][C:39]([CH3:40])=[O:41])[CH:42]([CH2:44][O:45][C:46]([CH3:47])=[O:48])[O:43]2)[CH:20]1[O:21][C:22]([CH3:23])=[O:24].[CH3:54][C:55](=[O:56])[OH:57]>>[C:1]([CH3:2])(=[O:3])[O:4][CH:5]1[CH:6]([S:7][c:8]2[cH:9][cH:10][c:11]([NH2:14])[cH:12][cH:13]2)[O:17][CH:18]([CH2:49][O:50][C:51]([CH3:52])=[O:53])[CH:19]([O:25][CH:26]2[CH:27]([O:28][C:29]([CH3:30])=[O:31])[CH:32]([O:33][C:34]([CH3:35])=[O:36])[CH:37]([O:38][C:39]([CH3:40])=[O:41])[CH:42]([CH2:44][O:45][C:46]([CH3:47])=[O:48])[O:43]2)[CH:20]1[O:21][C:22]([CH3:23])=[O:24]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)OCC1OC(OC2C(COC(C)=O)OC(Sc3ccc([N+](=O)[O-])cc3)C(OC(C)=O)C2OC(C)=O)C(OC(C)=O)C(OC(C)=O)C1OC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)OCC1OC(OC2C(COC(C)=O)OC(Sc3ccc(N)cc3)C(OC(C)=O)C2OC(C)=O)C(OC(C)=O)C(OC(C)=O)C1OC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |